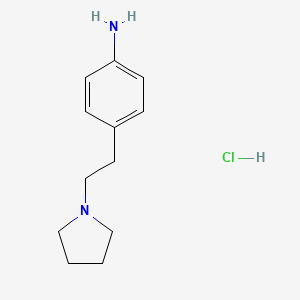
4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride” is a chemical compound with the empirical formula C12H18N2·HCl . It has a molecular weight of 226.75 .
Molecular Structure Analysis
The SMILES string for this compound is NC(C=C1)=CC=C1CCN2CCCC2.Cl . The InChI is 1S/C12H18N2.ClH/c13-12-5-3-11(4-6-12)7-10-14-8-1-2-9-14;/h3-6H,1-2,7-10,13H2;1H . These strings provide a textual representation of the compound’s molecular structure.Scientific Research Applications
Crystal Structure and Synthesis Approaches
Synthesis and Crystal Structure : The synthesis of highly substituted pyrrolidinone derivatives, including methods that might align with the chemistry of the requested compound, has been developed. These methods provide insights into efficient synthesis pathways and structural characterization of related compounds. For instance, one study presents an efficient method for the synthesis of a new highly substituted pyrrolidinone derivative, demonstrating the utility of one-pot reactions for generating complex organic compounds (Ahankar et al., 2021).
Crystal Structure Investigations : The crystal structure of compounds structurally related to "4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride" has been explored. For example, a study detailing the crystal structure of a secondary amine derivative highlights the significance of X-ray diffraction in characterizing molecular geometry and intermolecular interactions (Adeleke & Omondi, 2022).
Applications in Material Science and Catalysis
NLO Applications : Research into new organic binary solids with phenolic coformers for nonlinear optical (NLO) applications has shown that compounds with similar structural features can be synthesized and characterized for potential use in materials science. These studies elucidate how the structural attributes of such compounds influence their suitability for NLO applications (Draguta et al., 2015).
Catalytic Activity : The synthesis and characterization of novel complexes, including their reactivity in the ring-opening polymerization of ε-caprolactone, demonstrate the catalytic potential of compounds within this chemical space. Such insights are crucial for the development of new catalysts for polymer synthesis (Njogu et al., 2017).
Theoretical and Computational Chemistry Studies
- Quantum Chemical Calculations : Theoretical studies, including density functional theory (DFT) and quantum chemical calculations, provide a deeper understanding of the molecular properties of substituted pyrrolidinones. Such studies offer insights into electronic structures, which are essential for predicting reactivity and properties of new compounds (Bouklah et al., 2012).
Safety And Hazards
properties
IUPAC Name |
4-(2-pyrrolidin-1-ylethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c13-12-5-3-11(4-6-12)7-10-14-8-1-2-9-14;/h3-6H,1-2,7-10,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLQRBAYLNEYPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC2=CC=C(C=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647156 |
Source


|
| Record name | 4-[2-(Pyrrolidin-1-yl)ethyl]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640665 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride | |
CAS RN |
1135228-86-2 |
Source


|
| Record name | 4-[2-(Pyrrolidin-1-yl)ethyl]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




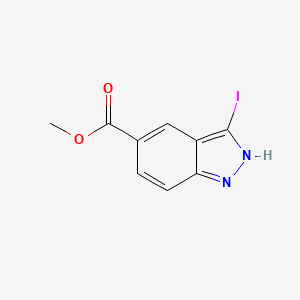
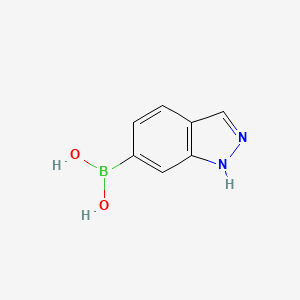
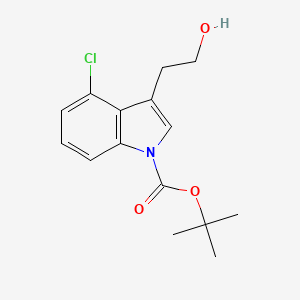
![2,5,7-Trichlorobenzo[d]thiazole](/img/structure/B1326403.png)

![1H-Pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B1326409.png)
![4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1326411.png)

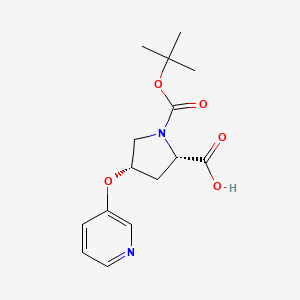
![Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1326421.png)
